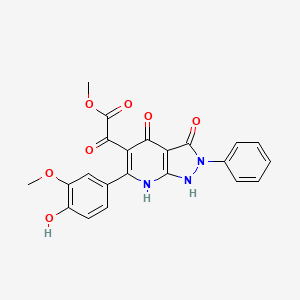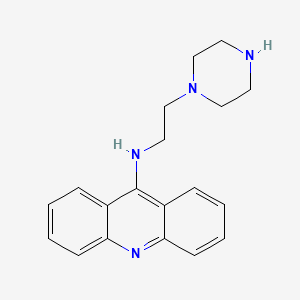
p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: is a complex organic compound known for its vibrant color properties, making it a significant substance in dye chemistry. This compound is characterized by its azo group, which is responsible for its chromophoric properties, and its sulfonic acid group, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methyl-3-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-yl)benzenesulphonic acid under alkaline conditions. This step forms the azo linkage, which is crucial for the compound’s dye properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reagent addition, which are critical for the successful synthesis of high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical transformations.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid group.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in analytical chemistry for the detection of metal ions due to its color-changing properties.
Biology
In biological research, it is employed in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histology and cytology.
Medicine
While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. Its stability and solubility make it suitable for various dyeing processes.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure upon interaction with light or other stimuli. This property is exploited in dye applications where color changes are desired. The sulfonic acid group enhances its solubility and interaction with substrates, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the azo and sulfonic acid groups allows for a wide range of chemical reactions and applications, distinguishing it from other azo compounds that may lack these functionalities.
Propriétés
Numéro CAS |
93918-02-6 |
|---|---|
Formule moléculaire |
C17H15N5O7S |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C17H15N5O7S/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29/h3-8,15,23H,1-2H3,(H,27,28,29) |
Clé InChI |
UIJUXOCLYPFXDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


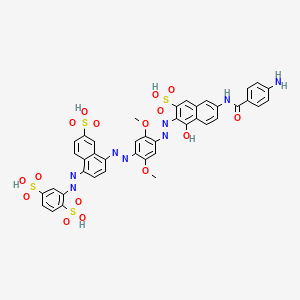
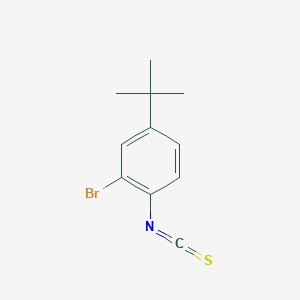


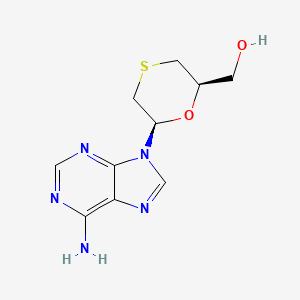
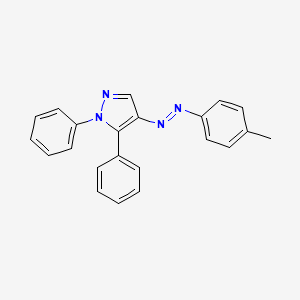
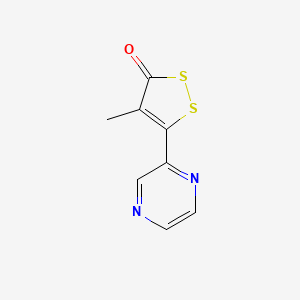
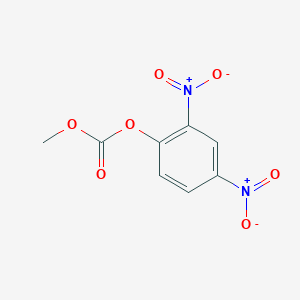
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
